molecular formula C28H41N7O11 B15165998 L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline CAS No. 189807-27-0

L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline

Cat. No.: B15165998
CAS No.: 189807-27-0
M. Wt: 651.7 g/mol
InChI Key: CTZNRXXZCWLDSV-VGUQMQQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline is a peptide compound composed of six amino acids: serine, threonine, asparagine, phenylalanine, and proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers like water, and triisopropylsilane.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the peptide bonds or specific side chains.

    Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various reagents, including alkylating agents or acylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine aldehyde, while reduction of peptide bonds can lead to smaller peptide fragments.

Scientific Research Applications

L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline has diverse applications in scientific research:

    Chemistry: It serves as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: It is used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

    Medicine: Peptides like this one are explored for their potential therapeutic applications, including as drug candidates for various diseases.

    Industry: It is utilized in the development of peptide-based materials, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Properties

CAS No.

189807-27-0

Molecular Formula

C28H41N7O11

Molecular Weight

651.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C28H41N7O11/c1-14(38)22(34-23(40)16(29)12-36)26(43)33-19(13-37)25(42)31-17(11-21(30)39)24(41)32-18(10-15-6-3-2-4-7-15)27(44)35-9-5-8-20(35)28(45)46/h2-4,6-7,14,16-20,22,36-38H,5,8-13,29H2,1H3,(H2,30,39)(H,31,42)(H,32,41)(H,33,43)(H,34,40)(H,45,46)/t14-,16+,17+,18+,19+,20+,22+/m1/s1

InChI Key

CTZNRXXZCWLDSV-VGUQMQQZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.